

Mobocertinib Mesylate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Mobocertinib mesylate

Cat. No.: B12415971

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **mobocertinib mesylate**, a targeted therapy for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion mutations.

Core Data

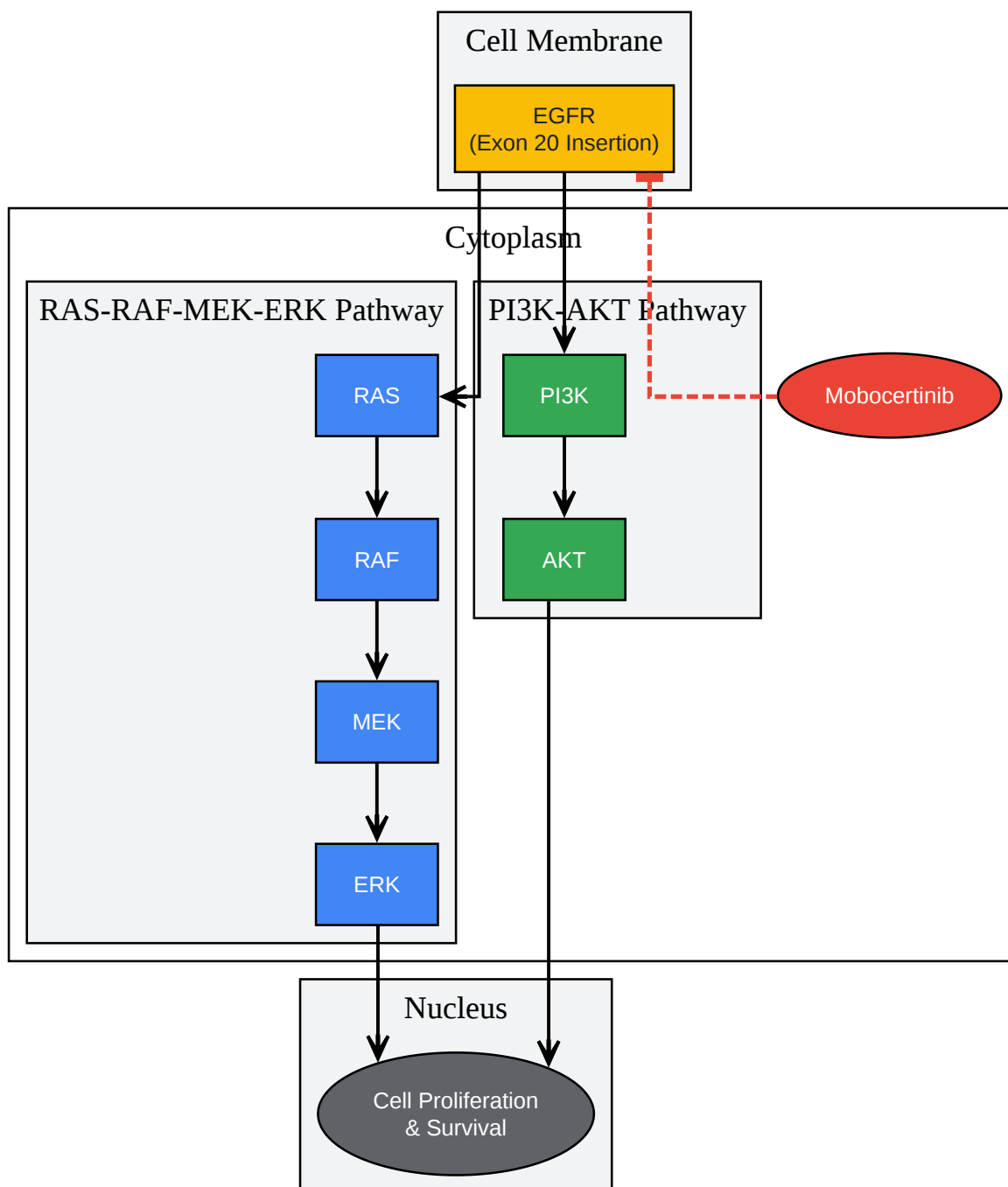
The following table summarizes the key quantitative data for mobocertinib and its mesylate salt.

Property	Value
Compound	Mobocertinib
CAS Number	1847461-43-1
Molecular Formula	C ₃₂ H ₃₉ N ₇ O ₄
Molecular Weight	585.70 g/mol
Compound	Mobocertinib Mesylate
CAS Number	2389149-85-1[1]
Molecular Formula	C ₃₃ H ₄₃ N ₇ O ₇ S[1]
Molecular Weight	681.80 g/mol [1]

Mechanism of Action and Signaling Pathway

Mobocertinib is an oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target EGFR exon 20 insertion mutations.^[2] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival in cancer cells. Mobocertinib forms a covalent bond with the cysteine 797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of its activity.^[3] This irreversible binding provides increased potency and selectivity for EGFR exon 20 insertion mutants over wild-type EGFR.^[3]

The binding of mobocertinib blocks the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell growth and proliferation.



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EGFR Signaling Pathway Inhibition by Mobocertinib

Experimental Protocols

The following is a representative protocol for a cell-based assay to determine the inhibitory activity of mobocertinib on EGFR exon 20 insertion mutant cell lines. This protocol is synthesized from established methodologies for evaluating EGFR inhibitors.

Protocol: Cell Viability Assay using Ba/F3 Cells Expressing EGFR Exon 20 Insertion Mutations

1. Objective:

To determine the half-maximal inhibitory concentration (IC_{50}) of mobocertinib in Ba/F3 cells engineered to be dependent on the activity of specific human EGFR exon 20 insertion mutations for their survival and proliferation.

2. Materials:

- Cell Line: Murine pro-B Ba/F3 cells stably transfected to express human EGFR with a specific exon 20 insertion mutation (e.g., A767_V769dupASV).
- Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. Note: Interleukin-3 (IL-3) is withheld from the culture medium as the cells' survival is dependent on the expressed mutant EGFR.
- Test Compound: Mobocertinib, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).
- Control Compounds:
 - Positive control (optional): A known EGFR inhibitor.
 - Negative control: DMSO (vehicle).
- Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.
- Equipment:
 - Humidified incubator (37°C, 5% CO₂)
 - 96-well white, opaque-bottom cell culture plates

- Multichannel pipette
- Luminometer

3. Methodology:

- Cell Seeding:

1. Harvest Ba/F3 cells expressing the EGFR exon 20 insertion mutation during their exponential growth phase.
2. Perform a cell count and assess viability (e.g., using trypan blue exclusion).
3. Dilute the cells in pre-warmed culture medium (without IL-3) to a final concentration of 5,000 cells per 90 μ L.
4. Dispense 90 μ L of the cell suspension into each well of a 96-well white, opaque-bottom plate.
5. Incubate the plate for 24 hours.

- Compound Preparation and Treatment:

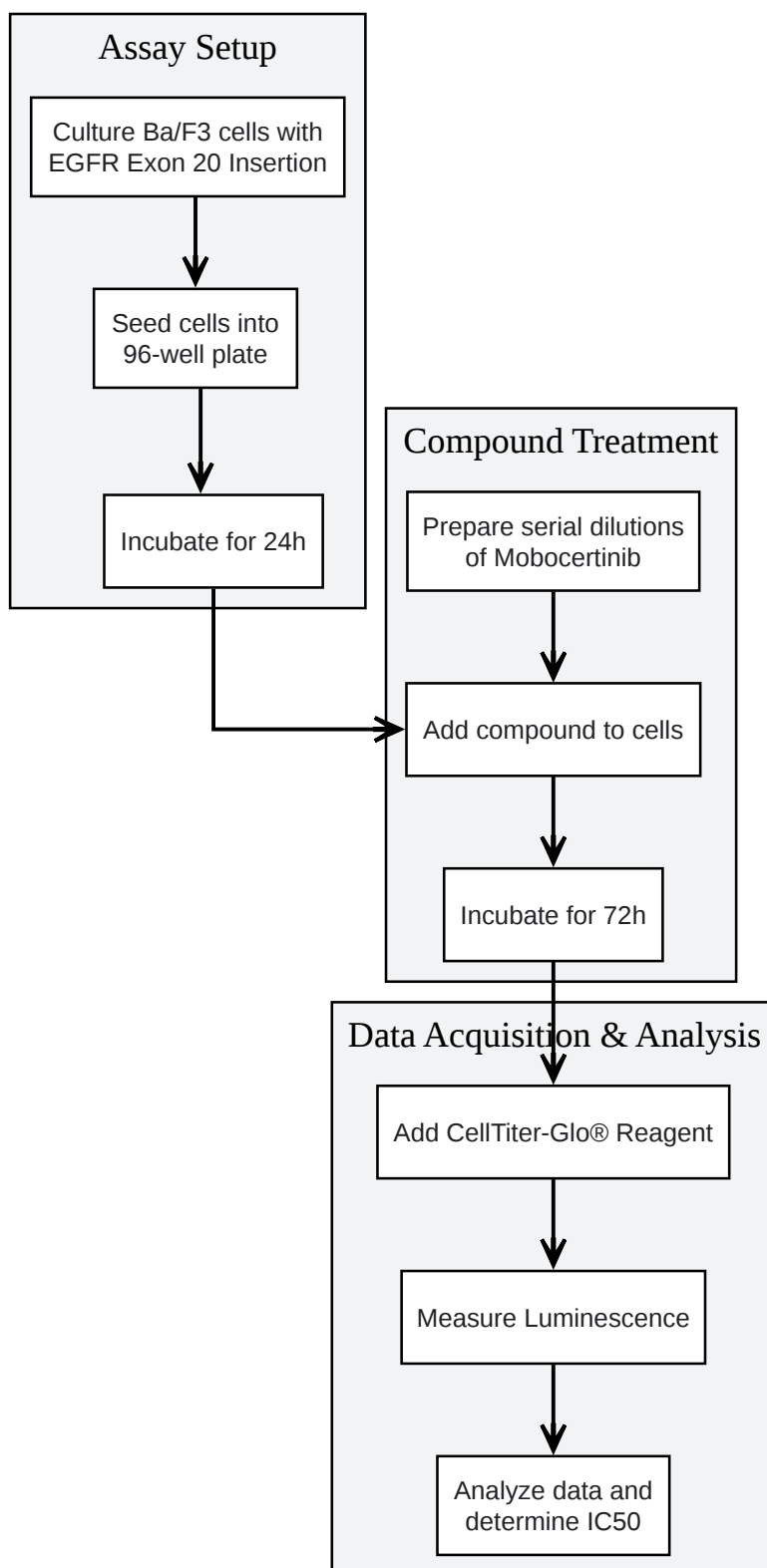
1. Prepare a serial dilution of the mobocertinib stock solution in culture medium. A typical concentration range would span from 10 μ M down to picomolar concentrations.
2. Prepare corresponding dilutions for control compounds. The final DMSO concentration in all wells should be consistent and typically $\leq 0.1\%$.
3. Add 10 μ L of the diluted compound or vehicle control to the respective wells of the cell plate.
4. Incubate the plate for 72 hours in a humidified incubator.

- Cell Viability Measurement:

1. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

2. Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
 3. Add 100 µL of the prepared reagent to each well.
 4. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 5. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 6. Measure the luminescence of each well using a luminometer.
4. Data Analysis:
- Subtract the average background luminescence (from wells containing medium only) from all experimental values.
 - Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
 - Plot the percentage of cell viability against the logarithm of the mobocertinib concentration.
 - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

The following diagram outlines the general workflow for this experimental protocol.



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Cell Viability Assay Workflow

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References

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